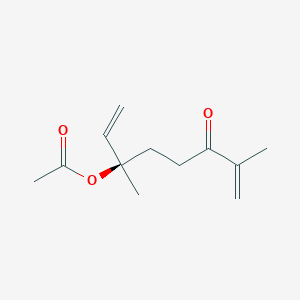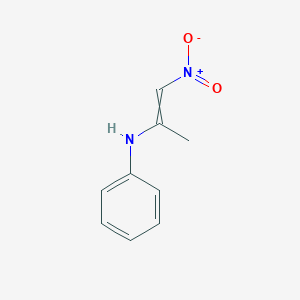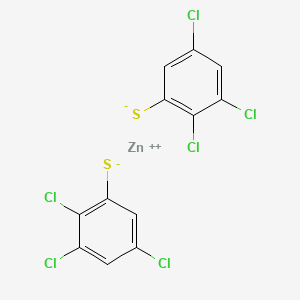![molecular formula C22H12Cl6O2 B14496756 4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride CAS No. 63069-01-2](/img/structure/B14496756.png)
4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride is an organic compound with a complex structure, characterized by the presence of benzoyl chloride groups attached to a phenylenebis(dichloromethylene) backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride typically involves the reaction of 4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous bases under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: Carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Aplicaciones Científicas De Investigación
4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon atoms are susceptible to attack by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-[1,4-Phenylenebis(oxy)]dibenzaldehyde
- 4,4’-[1,4-Phenylenebis(methylene)]dibenzoyl chloride
Uniqueness
4,4’-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride is unique due to its dichloromethylene groups, which impart distinct reactivity compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.
Propiedades
Número CAS |
63069-01-2 |
|---|---|
Fórmula molecular |
C22H12Cl6O2 |
Peso molecular |
521.0 g/mol |
Nombre IUPAC |
4-[[4-[(4-carbonochloridoylphenyl)-dichloromethyl]phenyl]-dichloromethyl]benzoyl chloride |
InChI |
InChI=1S/C22H12Cl6O2/c23-19(29)13-1-5-15(6-2-13)21(25,26)17-9-11-18(12-10-17)22(27,28)16-7-3-14(4-8-16)20(24)30/h1-12H |
Clave InChI |
UDCNOIGVPXRMLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)Cl)C(C2=CC=C(C=C2)C(C3=CC=C(C=C3)C(=O)Cl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


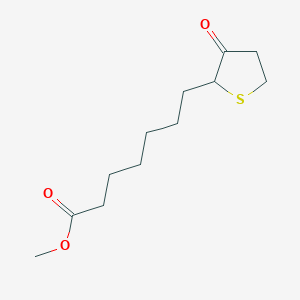

![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)
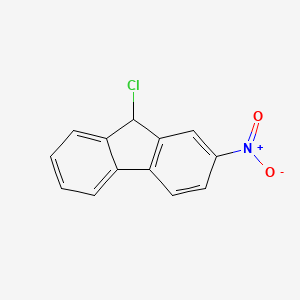
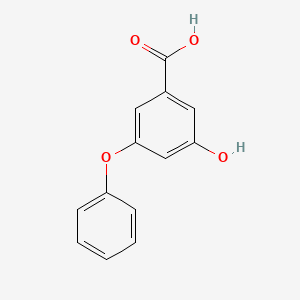
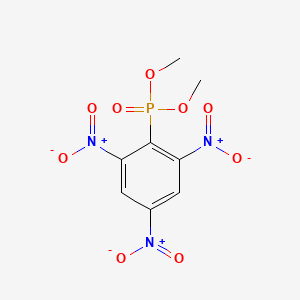
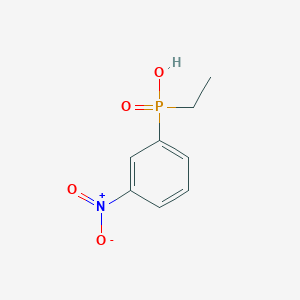
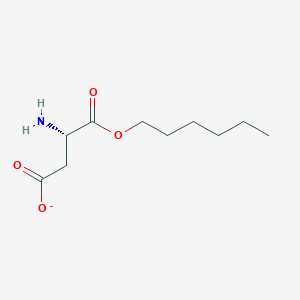
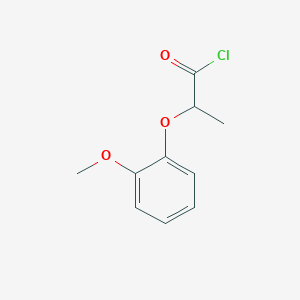
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)

